molecular formula C6H14O2 B1582174 Ethylene glycol monoisobutyl ether CAS No. 4439-24-1

Ethylene glycol monoisobutyl ether

Cat. No. B1582174
CAS RN: 4439-24-1
M. Wt: 118.17 g/mol
InChI Key: HHAPGMVKBLELOE-UHFFFAOYSA-N
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Description

Ethylene glycol monoisobutyl ether (EGMBIE) is a widely used chemical compound in both research and industrial applications. It is a colorless, odorless, and slightly viscous liquid with a boiling point of 129°C. EGMBIE is a non-toxic, non-flammable, and non-corrosive compound. It is a versatile solvent with a wide range of applications in research, industry, and consumer products. It is also used as a fuel additive and as a laboratory reagent.

Scientific Research Applications

Vapor-Liquid Equilibrium Studies

Ethylene glycol monoisobutyl ether (iC4E1) has been studied for its properties in vapor-liquid equilibrium systems. Research demonstrates its significance in understanding nonionic surfactants' behaviors, particularly due to the presence of O and OH in the same molecule. Such studies are crucial in the fields of chemical engineering and industrial applications (Kim, Kim, & Shin, 2012).

Surface/Interfacial Tension Measurements

The use of ethylene glycol monoisobutyl ether in surface and interfacial tension measurements is another significant area of research. This aspect is vital for understanding the wetting behavior of solutions, which has implications in materials science and industrial processes, especially under varying temperature and pressure conditions (Wu & Chen, 2006).

Environmental Risk Assessment

Environmental risk assessment studies involving ethylene glycol ethers, including monoisobutyl ether, are crucial. They evaluate the potential environmental impact, toxicity to aquatic organisms, and the fate of these compounds in natural settings. Such research aids in understanding the ecological footprint and safety of using these substances in various applications (Staples, Boatman, & Cano, 1998).

Industrial and Consumer Product Exposure

Research into the exposure levels of glycol ethers in general, and ethylene glycol monoisobutyl ether specifically, in various scenarios, including cleaning activities, provides valuable insights. This data helps in assessing the risk to human health and safety during the usage of consumer products containing these compounds (Fromme, Nitschke, Boehmer, Kiranoglu, & Göen, 2013).

Solvation and Solution Behavior

The study of the enthalpies of solvation and solution of organic solutes in ethylene glycol, including monoisobutyl ether, is an important area of research. This contributes to the understanding of molecular interactions and energetics in solutions, which is vital for various applications in chemistry and material sciences (Stolov, Zaitseva, Varfolomeev, & Acree, 2017).

properties

IUPAC Name

2-(2-methylpropoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAPGMVKBLELOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50674-23-2
Record name Poly(oxy-1,2-ethanediyl), α-(2-methylpropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50674-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3063469
Record name Ethylene glycol monoisobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxyethanol

CAS RN

4439-24-1
Record name Ethylene glycol monoisobutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-methylpropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-methylpropoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene glycol monoisobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
CK Wu, LJ Chen - The Journal of Physical Chemistry B, 2006 - ACS Publications
… In this study, the wetting transitions induced by temperature and by pressure are carefully examined in the binary water + ethylene glycol monoisobutyl ether (iso-C 4 E 1 ) mixture, …
Number of citations: 6 pubs.acs.org
S Kim, H Kim, MS Shin - Journal of Industrial and Engineering Chemistry, 2012 - Elsevier
… Ethylene glycol monoisopropyl ether (iC 3 E 1 ) and ethylene glycol monoisobutyl ether (iC … ether and cyclohexane + ethylene glycol monoisobutyl ether systems at four different …
Number of citations: 4 www.sciencedirect.com
H Tanii, S Saito, K Hashimoto - Archives of toxicology, 1992 - Springer
… ether Ethylene glycol monoethyl ether Ethylene glycol monoisopropyl ether Ethylene glycol monoallyl ether Ethylene glycol mono-n-butyl ether Ethylene glycol monoisobutyl ether …
Number of citations: 14 link.springer.com
A Khoshsima, MR Dehghani - Fluid Phase Equilibria, 2014 - Elsevier
… glycol monoisopropyl ether and ethylene glycol monoisobutyl ether systems at temperatures … ethylene glycol monopropyl ether and ethylene glycol monoisobutyl ether mixtures in the …
Number of citations: 10 www.sciencedirect.com
A Khoshsima, R Shahriari - Journal of Molecular Liquids, 2017 - Elsevier
In this study, the perturbed chain statistical associating fluid theory (PC-SAFT) equation of state (EoS) has been utilized for thermodynamic modeling of vapor–liquid and liquid–liquid …
Number of citations: 5 www.sciencedirect.com
C PAQUET, T LACELLE, PRL MALENFANT - ic.gc.ca
A copper precursor composition contains: a first copper complex of an imine or a first cyclic amine coordinated to a first copper precursor compound; and, a second copper complex of a …
Number of citations: 0 www.ic.gc.ca
S Nishikawa, R Shinohara - Journal of solution chemistry, 1986 - Springer
… The value for aqueous solution of ethylene glycol monoisobutyl ether (4) does not fall on the same line. The linear relation appears to hold for solutes consisting of the same alkyl group. …
Number of citations: 12 link.springer.com
Z Alijani, J Amini, A akbar Mozafari - 2021 - researchsquare.com
… %), acetic acid, butyl ester (4.734%) and ribitol (4.349%), in treatment inoculated with DM12 strain alone were tetramethyl-2hexadecen (21.350%), ethylene glycol monoisobutyl ether (…
Number of citations: 1 www.researchsquare.com
CM Hansen - … & Engineering Chemistry Product Research and …, 1977 - ACS Publications
Water-borne coatings are currently receiving exceptional interest because of their environmental desirability. Lower levels of organic solvents are nevertheless frequently required for …
Number of citations: 5 pubs.acs.org
Q Zhang, MA Kelland - Chemical Engineering Science, 2021 - Elsevier
… anhydride, amine (1 equivalent of the maleic anhydride monomer units), and deionized water (DIW) or solvent, eg, 2-butoxyethanol (nBGE) and ethylene glycol monoisobutyl ether (…
Number of citations: 14 www.sciencedirect.com

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